4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide is a synthetic organic compound that features both indole and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the formation of the indole and imidazole rings separately, followed by their coupling through a butanamide linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and imidazole moieties allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their α-glucosidase inhibitory activity.
2-(1H-indol-3-yl)isoindolin-1-one derivatives: Synthesized through multi-component reactions and studied for their biological activities.
Uniqueness
4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide stands out due to its unique combination of indole and imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C22H22N4O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C22H22N4O/c1-16-23-13-14-26(16)19-11-9-18(10-12-19)25-22(27)8-4-5-17-15-24-21-7-3-2-6-20(17)21/h2-3,6-7,9-15,24H,4-5,8H2,1H3,(H,25,27) |
InChI Key |
LKTJXCOVOLBUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.